7''-O-phosphohygromycin B
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Overview
Description
7''-O-phosphohygromycin B is an aminoglycoside phosphate, an ortho ester and a hygromycin. It is a conjugate base of a this compound(1+).
Scientific Research Applications
Crystallization and Analysis of Hygromycin B Phosphotransferase
7'-O-phosphohygromycin B is created by hygromycin B phosphotransferase (Hph), which converts hygromycin B using a phosphate from ATP, thereby reducing its cell-killing activity. The crystallization of Hph has been achieved for the first time using a thermostable mutant, aiding in structural analysis and providing insights into its functioning at a molecular level (Iino et al., 2007).
Structural Basis for Aminoglycoside Phosphotransferase Activity
Aminoglycoside 7''-phosphotransferase-Ia (APH(7'')-Ia) from Streptomyces hygroscopicus, which phosphorylates hygromycin B at the 7'' position to form 7'-O-phosphohygromycin B, has been structurally analyzed. This study reveals differences in substrate recognition mechanisms between APH(7'')-Ia and other aminoglycoside phosphotransferases, enhancing understanding of enzyme specificity (Takenoya et al., 2019).
Hydroxyquinone O-methylation in Mitomycin Biosynthesis
In the study of mitomycin biosynthesis, the role of 7-O-methylation, a process related to O-methylations like that in 7'-O-phosphohygromycin B formation, has been explored. This research aids in understanding the biogenesis of quinone moieties in mitomycins, which has parallels in the study of 7'-O-phosphohygromycin B (Grüschow et al., 2007).
Exploration of Hygromycin B Biosynthesis
Research into hygromycin B biosynthesis, which involves the transformation into 7'-O-phosphohygromycin B, has been advanced through CRISPR-Cas9-associated base editing. This technique allows the inactivation of genes involved in the biosynthetic pathway, leading to greater understanding and potential manipulation of the process (Li et al., 2020).
d-Sedoheptulose-7-phosphate in Heptose Biosynthesis
The study of d-sedoheptulose-7-phosphate as a precursor for heptoses in compounds like hygromycin B and septacidin, which involves similar biochemical pathways to 7'-O-phosphohygromycin B formation, offers insights into the biosynthetic mechanisms of these types of molecules (Tang et al., 2018).
Properties
Molecular Formula |
C20H38N3O16P |
---|---|
Molecular Weight |
607.5 g/mol |
IUPAC Name |
[2-[(2R,2'R,3'R,3aS,4S,4'S,5'R,6R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-3',4',5',7-tetrahydroxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-2'-yl]-2-aminoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H38N3O16P/c1-23-7-2-5(21)9(25)15(10(7)26)36-19-17-16(11(27)8(3-24)35-19)38-20(39-17)18(30)13(29)12(28)14(37-20)6(22)4-34-40(31,32)33/h5-19,23-30H,2-4,21-22H2,1H3,(H2,31,32,33)/t5-,6?,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18-,19+,20-/m1/s1 |
InChI Key |
DDJWTKQJOKVHBW-NZSRVPFOSA-N |
Isomeric SMILES |
CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)O[C@@]4(O3)[C@@H]([C@H]([C@H]([C@H](O4)C(COP(=O)(O)O)N)O)O)O)O)N |
Canonical SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(COP(=O)(O)O)N)O)O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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